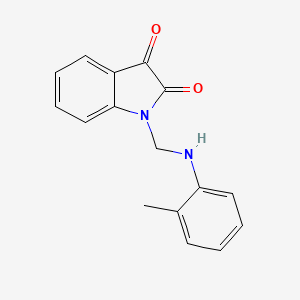![molecular formula C8H12N4O3 B2852794 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide CAS No. 2155840-65-4](/img/structure/B2852794.png)
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide” is a chemical compound used in scientific research due to its unique properties and structure. It has a CAS Number of 2155840-65-4 and a molecular weight of 212.21 . The IUPAC name for this compound is 1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .科学研究应用
MXC has been extensively studied for its potential applications in scientific research. MXC has been shown to have potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. MXC has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, MXC has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
作用机制
The mechanism of action of MXC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MXC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. MXC has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MXC has been shown to have various biochemical and physiological effects. MXC has been shown to induce cell cycle arrest and apoptosis in cancer cells. MXC has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, MXC has been shown to increase the expression of neurotrophic factors and protect against neuronal damage.
实验室实验的优点和局限性
MXC has several advantages for lab experiments. MXC is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. MXC has also been shown to have potent anticancer and anti-inflammatory activity, making it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, MXC has some limitations for lab experiments. MXC has not been extensively studied in vivo, and its safety profile is not well understood. Additionally, MXC has not been evaluated for its potential toxicity and side effects.
未来方向
There are several future directions for the research on MXC. One potential direction is to further investigate the mechanism of action of MXC and identify its molecular targets. Another potential direction is to evaluate the safety and toxicity of MXC in vivo. Additionally, MXC could be evaluated for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, MXC could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, MXC is a synthetic compound that has been extensively studied for its potential applications in scientific research. MXC has been shown to have potent anticancer and anti-inflammatory activity, as well as neuroprotective effects. MXC has several advantages for lab experiments, but its safety profile and potential toxicity are not well understood. Future research on MXC should focus on further investigating its mechanism of action, evaluating its safety and toxicity, and exploring its potential applications in the treatment of other diseases.
合成方法
MXC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of MXC involves the reaction of 4-methoxy-3-(tetrahydro-2H-pyran-3-yl)pyridine-2-carboxylic acid with triphosgene and triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure MXC.
安全和危害
属性
IUPAC Name |
1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOODDRAVAWJFJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)
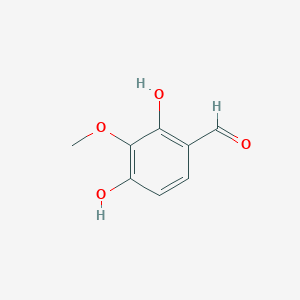
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)
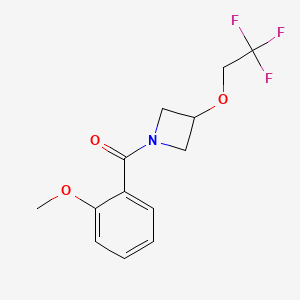
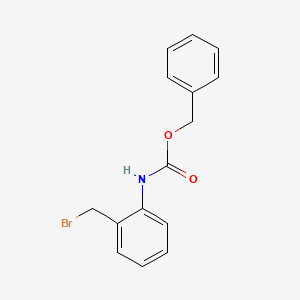
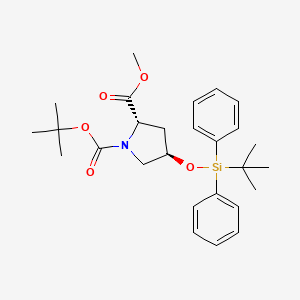

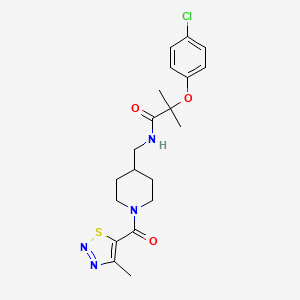
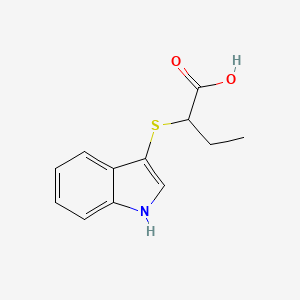
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)

